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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the

Preclinical Efficacy of ENL and Menin-MLL Inhibitors in MLL Leukemia Models.

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological

malignancies with a historically poor prognosis, underscoring the urgent need for novel

therapeutic strategies. Two promising approaches that have emerged involve the targeted

inhibition of key protein-protein interactions essential for MLL-fusion protein-driven

oncogenesis: the interaction between the ENL YEATS domain and acetylated histones, and the

interaction between Menin and the MLL fusion protein. This guide provides a detailed

comparison of the preclinical efficacy of representative inhibitors from each class: ENL

inhibitors (ENL IN-3 and others) and the Menin-MLL inhibitor MI-503.

Mechanism of Action: Disrupting the MLL Fusion
Protein Complex
MLL fusion proteins, the hallmark of MLL-r leukemia, require the recruitment of various co-

factors to drive the expression of leukemogenic target genes such as HOXA9 and MEIS1. Both

ENL and Menin are critical components of this oncogenic complex.

ENL Inhibitors work by targeting the YEATS domain of ENL, a "reader" of histone acetylation.

By blocking this interaction, ENL inhibitors prevent the recruitment of the super elongation
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complex (SEC) to chromatin, thereby suppressing the transcription of MLL fusion target

genes.

MI-503, a Menin-MLL inhibitor, directly binds to Menin and disrupts its interaction with the

MLL fusion protein. This prevents the tethering of the MLL complex to chromatin, leading to

the downregulation of target gene expression and subsequent anti-leukemic effects.
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Quantitative Data Summary
The following tables summarize the available quantitative data for ENL inhibitors and MI-503

from preclinical studies. Due to limited specific data for "ENL IN-3", data from other potent ENL
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YEATS domain inhibitors, SR-0813 and TDI-11055, are included for a more comprehensive

comparison and are clearly noted.

Table 1: In Vitro Inhibitory Activity
Inhibitor Target Assay Type IC50 (nM) Cell Line Reference

ENL IN-3
ENL YEATS

Domain
Biochemical 15.4 - [1]

MLL-r

Leukemia

Cell

Proliferation

4,800 (MV4-

11)
MV4-11 [1]

MLL-r

Leukemia

Cell

Proliferation

8,300

(MOLM-13)
MOLM-13 [1]

SR-0813
ENL YEATS

Domain
Biochemical 25 - [2]

AF9 YEATS

Domain
Biochemical 311 - [2]

TDI-11055
ENL YEATS

Domain
TR-FRET ~10 - [3]

MI-503
Menin-MLL

Interaction
Biochemical 14.7 - [4]

MLL-r

Leukemia

Growth

Inhibition

(GI50)

220 (MLL-

AF9 murine

BMCs)

MLL-AF9

murine BMCs
[4]

MLL-r

Leukemia

Growth

Inhibition

(GI50)

250 - 570

(Human cell

lines)

Various [4]

Table 2: In Vivo Efficacy in MLL Leukemia Xenograft
Models
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Inhibitor Model Dosing Key Outcomes Reference

TDI-11055

Patient-Derived

Xenograft (MLL-r

AML)

Oral
Blocks disease

progression
[4]

MI-503
MV4;11

Xenograft
Intraperitoneal

>80% reduction

in tumor volume;

complete

regression in

some mice.

[5]

MI-503
MLL-AF9

Leukemia Model
Intraperitoneal

Increased

median survival

by ~45%

[6]

Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory

concentration (GI50) of the compounds in leukemia cell lines.

Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured in

appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

at 37°C in a humidified atmosphere with 5% CO2.

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of

the inhibitor (e.g., ENL IN-3, MI-503) or DMSO as a vehicle control.

Incubation: Cells are incubated for a specified period, typically ranging from 3 to 10 days. For

some inhibitors like MI-503, a longer incubation of 7-10 days may be required to observe a

pronounced effect.[4]

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a

luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured

using a microplate reader.
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Data Analysis: The IC50 or GI50 values are calculated by plotting the percentage of cell

viability against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model of

MLL leukemia.
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Animal Models: Immunodeficient mice (e.g., BALB/c nude or NSG) are used to prevent

rejection of human leukemia cells.

Cell Implantation: A defined number of MLL-rearranged leukemia cells (e.g., 5 x 10^6 MV4-

11 cells) are injected subcutaneously or intravenously into the mice.[5]

Treatment: Once tumors are established (e.g., ~100 mm³), mice are randomized into

treatment and control groups. The inhibitor is administered daily via an appropriate route

(e.g., intraperitoneal injection for MI-503, oral gavage for TDI-11055).[4][5] The control group

receives a vehicle solution.

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body

weight is monitored as an indicator of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or when signs of morbidity are observed. For survival studies, mice are monitored until a

defined endpoint.

Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is

calculated. Survival data is analyzed using Kaplan-Meier curves. At the end of the study,

tumors and organs may be harvested for further analysis, such as histology and biomarker

studies.

Concluding Remarks
Both ENL and Menin-MLL inhibitors demonstrate significant preclinical activity in MLL-

rearranged leukemia models, validating their respective targets as crucial for leukemia

maintenance. MI-503, a Menin-MLL inhibitor, has been extensively characterized and shows

potent in vitro and in vivo efficacy, including tumor regression and survival benefits. While

specific data for ENL IN-3 is emerging, the broader class of potent ENL YEATS domain

inhibitors, such as SR-0813 and TDI-11055, also exhibit strong anti-leukemic effects in

preclinical models. The development of orally bioavailable ENL inhibitors like TDI-11055 further

enhances the therapeutic potential of this class.

The choice between targeting the ENL YEATS domain or the Menin-MLL interaction may

depend on the specific subtype of MLL-r leukemia, potential resistance mechanisms, and the

overall safety and pharmacokinetic profiles of the inhibitors. Further head-to-head comparative
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studies and clinical investigations are warranted to fully elucidate the therapeutic potential of

these promising targeted therapies for patients with MLL-rearranged leukemias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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